
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea, also known as benzyl ethoxyphenyl thiadiazole urea, is a novel compound that has gained significant attention in scientific research. It is a type of thiadiazole derivative that has shown potential in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammation and pain are thought to be reduced by the inhibition of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators. In agriculture, the compound is believed to disrupt the cell membrane of pests and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea vary depending on the application. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and to inhibit cell proliferation. Inflammation and pain are reduced by the compound's anti-inflammatory and analgesic properties. In agriculture, the compound disrupts the cell membrane of pests and fungi, leading to their death. In material science, the compound is being investigated for its electronic properties, such as its ability to conduct electricity.
実験室実験の利点と制限
One advantage of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea is its broad range of applications, making it a versatile compound for scientific research. Its simple synthesis method and high purity also make it suitable for large-scale production. However, one limitation is the lack of comprehensive studies on its toxicity and side effects, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea. In medicine, further studies are needed to understand its mechanism of action and potential as an anticancer agent. In agriculture, more research is needed to determine its efficacy and safety as a pesticide. In material science, the compound's electronic properties are being explored for potential use in organic electronics and solar cells. Additionally, more studies are needed to determine the compound's toxicity and safety for human and environmental health.
合成法
The synthesis of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea involves the reaction of 5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-2-amino-1,3,4-thiadiazole with 4-ethoxyphenyl isocyanate in the presence of a catalyst. The reaction proceeds at a moderate temperature and yields the target compound in good purity. This method is relatively simple and efficient, making it suitable for large-scale production.
科学的研究の応用
N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea has shown promising results in various scientific research fields. In medicine, it has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory and analgesic properties. In agriculture, it has been tested as a fungicide and insecticide, showing significant efficacy against various pests and diseases. In material science, it has been explored for its potential as an organic semiconductor and as a component in solar cells.
特性
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-2-24-15-10-8-14(9-11-15)19-17(23)20-18-22-21-16(25-18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRWLGLFJYZNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6022276.png)
![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)
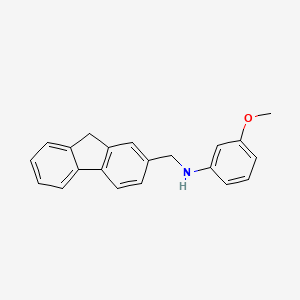
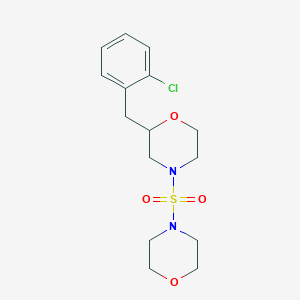
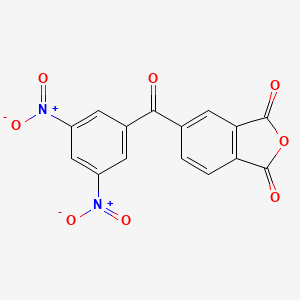
![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
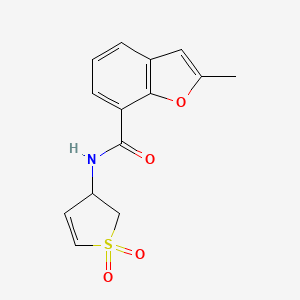
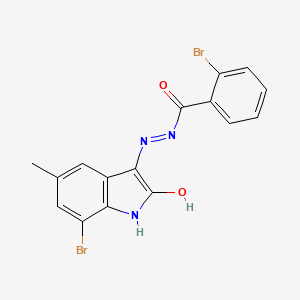
![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)
![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)
![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)